6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Catalog No.
S876264
CAS No.
1260664-81-0
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine

CAS Number

1260664-81-0

Product Name

6-Chloro-1H-pyrazolo[3,4-b]pyrazine

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyrazine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10)

InChI Key

PGTUKZWBYWVLHW-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=N1)C=NN2)Cl

Canonical SMILES

C1=C(N=C2C(=N1)C=NN2)Cl

Here's what we can glean from its chemical structure:

  • Heterocyclic Compound

    -Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound, meaning it contains rings with atoms other than carbon, in this case, nitrogen. Heterocyclic compounds are known for their diverse biological activities.

  • Core Structures

    The molecule combines two key heterocyclic structures: pyrazole and pyrazine. Pyrazoles and pyrazines are known to have various applications in medicinal chemistry [, ]. This suggests 6-Chloro-1H-pyrazolo[3,4-b]pyrazine could be a potential candidate for further investigation in drug discovery.

Further exploration might involve:

  • Synthetic Studies

    Research into the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with different substituents could be undertaken to explore its potential for structure-activity relationship (SAR) studies.

  • Biological Assays

    Investigating the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with various biological targets could be a promising avenue for uncovering its potential therapeutic applications.

  • Computational Modeling

    Computational modeling techniques could be used to predict the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with biological targets, guiding further experimental work.

6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula C5H3ClN4C_5H_3ClN_4 and a molecular weight of 154.56 g/mol. This compound features a unique pyrazolo structure, which is a fused bicyclic system that includes a pyrazole ring and a pyrazine ring. The presence of chlorine at the 6-position contributes to its biological activity and chemical reactivity. It has been identified as a selective allosteric inhibitor of the SHP2 protein, making it significant in medicinal chemistry, particularly in cancer research .

While specific reactions involving 6-chloro-1H-pyrazolo[3,4-b]pyrazine are not extensively detailed in the literature, it is known to participate in various synthetic pathways leading to novel derivatives. These derivatives have been evaluated for their potential biological activities, including antimicrobial and anticancer properties. The compound can undergo nucleophilic substitutions and cyclization reactions, often involving hydrazine derivatives as reagents .

6-Chloro-1H-pyrazolo[3,4-b]pyrazine exhibits significant biological activities, particularly as an allosteric inhibitor of SHP2, which is implicated in various cancers. Studies have shown that derivatives synthesized from this compound demonstrate promising antibacterial and antifungal activities against various pathogens

The primary applications of 6-chloro-1H-pyrazolo[3,4-b]pyrazine include:

  • Medicinal Chemistry: As an allosteric inhibitor of SHP2, it plays a crucial role in cancer therapy development.
  • Synthesis of Novel Derivatives: Used as a starting material for synthesizing other biologically active compounds with potential applications in treating infections and cancer .
  • Research Tool: Serves as a model compound for studying the structure-activity relationships of pyrazolo derivatives.

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been achieved through several methods:

  • Continuous Flow Formylation/Hydrazine Cyclization Cascade: This method involves the metalation and formylation of 2,6-dichloropyrazine followed by cyclization with hydrazine. This approach allows for scalable production while addressing safety concerns associated with reactive intermediates .
  • Multi-step Synthesis: Involves various reactions including acylation and hydrazone formation from suitable precursors. This method has been documented for producing novel heterocycles derived from the base compound

    Interaction studies have focused on the compound's role as an inhibitor of SHP2. Its mechanism involves binding to the allosteric site of the protein, which alters its activity and downstream signaling pathways associated with cell proliferation and survival in cancer cells. Further studies on its interactions with other proteins or enzymes could provide insights into its broader biological implications .

Several compounds share structural similarities with 6-chloro-1H-pyrazolo[3,4-b]pyrazine. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Chloropyrazine-2-carboxylic acid hydrazide848952-83-00.65Contains a carboxylic acid group enhancing solubility
3-Amino-6-chloropyrazine-2-carbaldehyde89284-26-40.65Amino group may enhance biological activity
3-Amino-6-chloropyrazine-2-carboxamide1125-56-00.64Carboxamide functionality could improve stability
(6-Chloropyrazin-2-yl)methanamine hydrochloride1357945-24-40.63Methanamine moiety may affect reactivity
3-Amino-6-chloro-2-pyrazinecarbonitrile17231-50-40.63Carbonitrile group may introduce different reactivity
3-Bromo-1H-pyrazolo[3,4-b]pyrazine81411-68-90.68Bromine substitution could alter electronic properties
6-Chloro-1H-pyrazolo[3,4-b]pyridine63725-51-90.57Different heterocyclic structure affecting activity

Each of these compounds exhibits unique properties that can influence their biological activities and applications in medicinal chemistry compared to 6-chloro-1H-pyrazolo[3,4-b]pyrazine.

XLogP3

0.8

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Dates

Modify: 2023-08-16

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